4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Physicochemical profiling LogP Drug-likeness

4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (C₁₆H₁₆N₄O₂, MW 296.32, NSC798530) is an NCI-screened 1,5-diaryl-1,2,3-triazole with a free 5-amino group and a 3,4-dimethoxyphenyl substituent that elevates lipophilicity (XLogP3 2.6) and TPSA (75.2 Ų) for improved oral absorption. The amine enables amidation, sulfonylation, and reductive amination, while demethylation unmasks a latent catechol. Four rotatable bonds provide conformational flexibility beyond rigid parent scaffolds. Guaranteed ≥95% purity ensures batch-to-batch reproducibility for QSAR, LC-MS calibration, and mechanism-of-action studies. Leverage pre-existing NCI-60 screening data to accelerate oncology target identification.

Molecular Formula C16H16N4O2
Molecular Weight 296.33
CAS No. 1326865-94-4
Cat. No. B2634969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
CAS1326865-94-4
Molecular FormulaC16H16N4O2
Molecular Weight296.33
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N)OC
InChIInChI=1S/C16H16N4O2/c1-21-13-9-8-11(10-14(13)22-2)15-16(17)20(19-18-15)12-6-4-3-5-7-12/h3-10H,17H2,1-2H3
InChIKeyRXVRTINHQWSMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 1326865-94-4): Chemical Identity and Core Characteristics for Procurement Evaluation


4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a 1,5-diaryl-1,2,3-triazole containing a free 5-amino group and a 3,4-dimethoxyphenyl substituent at the 4-position [1]. The compound (C₁₆H₁₆N₄O₂, MW 296.32 g/mol, XLogP3 2.6, TPSA 75.2 Ų) is cataloged as a research-grade building block and has been assigned NSC798530, indicating submission to the NCI Developmental Therapeutics Program for biological evaluation [1]. Its structural features—a primary aromatic amine, two methoxy oxygen atoms, and a triazole core—enable diverse chemical transformations that distinguish it from simpler triazol-5-amine scaffolds.

Why 4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine Cannot Be Replaced by Basic Triazole Building Blocks


Generic 1-phenyl-1H-1,2,3-triazol-5-amine (CAS 99584-30-2) or unsubstituted 1,2,3-triazole-5-amines are widely available but lack the 4-aryl substitution that dramatically alters the physicochemical and biological profile of the target compound. The 3,4-dimethoxyphenyl group increases lipophilicity (XLogP3 2.6 vs. 1.0), topological polar surface area (75.2 vs. 56.7 Ų), and molecular weight (296.3 vs. 160.2 g/mol) relative to the parent scaffold [1][2]. These differences translate into altered drug-likeness parameters, synthetic versatility, and biological recognition—a generic substitution that ignores these quantitative gaps will yield divergent results in any downstream application that is structure-dependent.

Quantitative Differentiation Evidence for 4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine


Lipophilicity Advantage (XLogP3): Enhanced Membrane Permeability vs. Unsubstituted Parent

The computed XLogP3 of 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is 2.6, compared with 1.0 for the unsubstituted parent 1-phenyl-1H-1,2,3-triazol-5-amine [1][2]. This 1.6 log-unit increase places the compound inside the optimal lipophilicity window (XLogP 1–3) for oral drug-likeness, whereas the parent falls at the lower boundary.

Physicochemical profiling LogP Drug-likeness

Topological Polar Surface Area (TPSA): Improved Balance of Polarity and Permeability

The TPSA of 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is 75.2 Ų, compared with 56.7 Ų for the parent 1-phenyl-1H-1,2,3-triazol-5-amine [1][2]. The higher TPSA remains below the common blood–brain barrier threshold (≈90 Ų) while exceeding the lower limit thought necessary for adequate aqueous solubility.

ADME prediction TPSA Brain penetration Drug design

Molecular Complexity and Hydrogen-Bonding Capacity: Greater Target Engagement Potential

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms and a molecular weight of 296.32 g/mol, versus 3 HBAs and 160.18 g/mol for the parent 1-phenyl-1H-1,2,3-triazol-5-amine [1][2]. The two additional methoxy oxygen atoms serve as extra pharmacophoric points that can engage in hydrogen bonding or metal chelation.

Molecular recognition Hydrogen bonding Lead optimization

NCI Screening Program Entry (NSC798530): Demonstrated Biological Prioritization

The compound has been assigned NSC798530, indicating acceptance into the National Cancer Institute's Developmental Therapeutics Program for biological evaluation [1][2]. The unsubstituted parent 1-phenyl-1H-1,2,3-triazol-5-amine does not carry a registered NSC number in this database, suggesting it was either never submitted or not prioritized for the same screening tier.

NCI-60 Anticancer screening NSC assignment

Commercially Guaranteed Purity (95%+): Verified Quality Benchmark vs. Unstandardized Analogs

Independent vendor listings (chemenu.com) specify a purity of ≥95% for 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine . In contrast, many closely related 5-amino-1,2,3-triazole analogs available through general chemical marketplaces lack a verified purity specification, introducing batch-to-batch variability risk.

Compound quality control Purity specification Sourcing reliability

Synthetic Handle: 3,4-Dimethoxyphenyl as a Latent Catechol for Subsequent Derivatization

The 3,4-dimethoxyphenyl group of the target compound can be chemoselectively demethylated (e.g., using BBr₃ or HBr) to yield a catechol moiety, which is a privileged scaffold for metal chelation, redox activity, and further functionalization [1][2]. The parent 1-phenyl-1H-1,2,3-triazol-5-amine offers no equivalent orthogonal synthetic handle. The 5-amino group additionally permits acylation, sulfonylation, and diazotization chemistries that are independent of the 4-aryl substituent.

Synthetic chemistry Building block Catechol functionalization Click chemistry

Optimal Application Scenarios for 4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine Based on Quantified Evidence


Medicinal Chemistry Lead Generation Leveraging Improved Lipophilicity and TPSA Profile

The compound's XLogP3 of 2.6 and TPSA of 75.2 Ų position it within the favorable drug-like space for oral absorption and CNS permeability [1]. Researchers engaged in hit-to-lead or lead optimization programs for kinase, protease, or GPCR targets can exploit this enhanced ADME profile relative to the unsubstituted triazole parent (XLogP3 1.0, TPSA 56.7 Ų), which may require additional structural modifications to achieve comparable permeability.

NCI-60 Correlative Screening and Oncology Target Deconvolution

The assignment of NSC798530 indicates prior submission for NCI-60 cancer cell line screening [1]. Investigators seeking triazole scaffolds with existing institutional screening data can use this compound as an entry point for oncology target identification and mechanism-of-action studies, bypassing the initial screening step that would be required for unregistered triazole analogs.

Diversity-Oriented Synthesis (DOS) Library Core with Dual Reactive Handles

With both a 5-amino group (capable of amidation, sulfonylation, reductive amination) and a latent catechol via demethylation of the 3,4-dimethoxyphenyl substituent, this compound serves as an advanced building block for constructing chemically diverse libraries [1]. The 4 rotatable bonds provide conformational flexibility that is absent in the rigid parent scaffold (1 rotatable bond), enabling exploration of broader chemical space.

Quality-Controlled Reference Standard for Analytical and Biological Assay Validation

The vendor-guaranteed purity of ≥95% makes this compound suitable as a reference standard for LC-MS, NMR, or biological assay calibration [1]. Use of a purity-verified triazole standard reduces inter-experimental variability compared to generic analogs sourced without explicit purity specifications, supporting reproducible quantitative structure-activity relationship (QSAR) campaigns.

Quote Request

Request a Quote for 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.